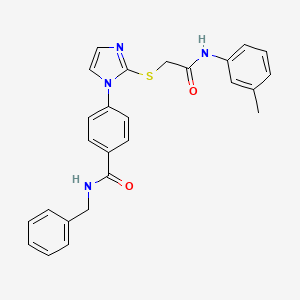

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family and has a unique chemical structure that makes it highly versatile.

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide and related compounds have been investigated for their cardiac electrophysiological activity. Studies show that some of these compounds possess potency comparable to established class III agents, indicating their potential as electrophysiological agents in cardiac applications (Morgan et al., 1990).

Anti-inflammatory Activity

Research on imidazole derivatives, including this compound, has also explored their anti-inflammatory properties. These compounds have shown significant anti-inflammatory activity, potentially offering new avenues for the development of anti-inflammatory drugs (Kalsi et al., 1990).

Anticancer Agents

A notable area of research for this compound derivatives is their potential as anticancer agents. Some studies have shown that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines, indicating their potential effectiveness as anticancer drugs (Siddig et al., 2021).

Antibacterial Studies

Imidazole derivatives, including this compound, have been synthesized and tested for antibacterial properties. This research contributes to the ongoing search for new antibacterial agents (Ali, 2018).

Anti-HIV Activity

Another significant area of research is the potential anti-HIV activity of related imidazole derivatives. Studies suggest that these compounds could serve as non-nucleoside reverse transcriptase inhibitors, offering new possibilities in HIV treatment (Al-Masoudi et al., 2007).

Photodynamic Therapy for Cancer

Imidazole-modified compounds, closely related to this compound, have been studied as sensitizers in photodynamic therapy for cancer. Their pH-responsive properties make them promising candidates for targeted cancer therapy (Zhu et al., 2011).

Antitumor Mechanism Studies

Recent studies have also focused on understanding the molecular mechanisms of antitumor activity of 2-thiohydantoin derivatives, which are structurally related to this compound. This research provides insights into their potential therapeutic applications in cancer treatment (Al-Shawi et al., 2023).

Corrosion Inhibition

Imidazole derivatives have been examined for their corrosion inhibition properties. This research is essential for industrial applications, particularly in protecting metals against corrosion (Ammal et al., 2018).

Synthesis of Heterocyclic Compounds

This compound and similar compounds have been used as precursors in synthesizing various heterocyclic compounds. These compounds play a crucial role in developing new pharmaceuticals and materials (Mohareb & Gamaan, 2018).

Eigenschaften

IUPAC Name |

N-benzyl-4-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2S/c1-19-6-5-9-22(16-19)29-24(31)18-33-26-27-14-15-30(26)23-12-10-21(11-13-23)25(32)28-17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTGHHGETFFXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)

![Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2363055.png)

![N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2363058.png)

![2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2363062.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)

![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide](/img/structure/B2363071.png)